Carbonyl chloride fluoride
Overview
Description
Carbonyl chloride fluoride, also known as carbonyl chlorofluoride, is a chemical compound with the formula COClF. It is a carbon oxohalide and is structurally similar to phosgene (carbonyl dichloride) and carbonyl fluoride. This compound is a colorless gas that is highly toxic and reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyl chloride fluoride can be synthesized through several methods:
Reaction of Phosgene with Hydrogen Fluoride: One common method involves the reaction of phosgene (COCl2) with hydrogen fluoride (HF) to produce this compound and hydrogen chloride (HCl).
Fluorination of Carbon Monoxide: Another method involves the direct fluorination of carbon monoxide (CO) using fluorine gas (F2).
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of phosgene with hydrogen fluoride under specific temperature and pressure conditions to optimize yield and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: Carbonyl chloride fluoride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to produce carbon dioxide (CO2) and hydrogen fluoride (HF).
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride or fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis, and the reaction typically occurs at room temperature.
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed:
Hydrolysis: The major products are carbon dioxide and hydrogen fluoride.
Nucleophilic Substitution: Depending on the nucleophile, the products can vary.
Scientific Research Applications
Carbonyl chloride fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonyl chloride fluoride involves its high reactivity due to the presence of both chloride and fluoride groups. The compound can undergo photodissociation, where it absorbs light and breaks down into reactive fragments.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phosgene (Carbonyl Dichloride): Similar in structure but contains two chloride atoms instead of one chloride and one fluoride atom.
Carbonyl Fluoride: Contains two fluoride atoms instead of one chloride and one fluoride atom.
Uniqueness:
Properties
IUPAC Name |
carbonyl chloride fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClFO/c2-1(3)4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVNXMNLYYMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073897 | |
Record name | Carbonic chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-49-1 | |
Record name | Carbonic chloride fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonyl chloride fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic chloride fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonyl chloride fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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